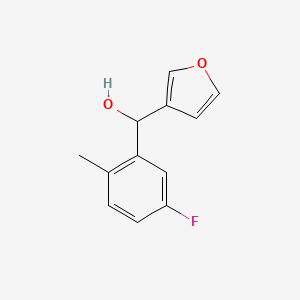

3-Fluoro-6-methylphenyl-(3-furyl)methanol

Description

3-Fluoro-6-methylphenyl-(3-furyl)methanol is a methanol-derived compound featuring a 3-fluoro-6-methylphenyl group and a 3-furyl substituent. The fluorine atom and methyl group on the phenyl ring introduce steric and electronic effects, while the 3-furyl moiety contributes heterocyclic aromaticity. This structural combination may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c1-8-2-3-10(13)6-11(8)12(14)9-4-5-15-7-9/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFNETYRRLOOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methylphenyl-(3-furyl)methanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with 3-furylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Fluoro-6-methylbenzaldehyde+3-FurylmethanolBase, Heat3-Fluoro-6-methylphenyl-(3-furyl)methanol

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-6-methylphenyl-(3-furyl)methanol may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylphenyl-(3-furyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-Fluoro-6-methylphenyl-(3-furyl)ketone.

Reduction: Formation of 3-Fluoro-6-methylphenyl-(3-furyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Synthetic Intermediate : 3-Fluoro-6-methylphenyl-(3-furyl)methanol serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

- Biological Activity : The compound is under investigation for its potential biological activities, including interactions with biomolecules. Studies suggest that it may modulate biochemical pathways due to its structural features.

- Mechanism of Action : Its mechanism involves binding to specific molecular targets, which can alter enzyme activity or receptor functions, leading to various biological effects.

Medicine

- Therapeutic Properties : Research indicates potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. The compound's ability to interact with biological systems suggests it could lead to new drug discoveries.

Industry

- Material Development : In industrial applications, 3-Fluoro-6-methylphenyl-(3-furyl)methanol is utilized in developing new materials and chemical processes. Its unique properties make it suitable for specialty chemicals.

Case Study 1: Biological Evaluation

A study evaluated the compound's ability to inhibit neutrophilic production of superoxide anion and elastase secretion. The results indicated significant inhibition at concentrations as low as 10 μM, highlighting its potential as an anti-inflammatory agent .

| Compound | IC50 (μM) | Inhibition (%) |

|---|---|---|

| 3-Fluoro-6-methylphenyl-(3-furyl)methanol | 6.52 ± 0.57 | >50% |

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR revealed that modifications in the positioning of substituents on the phenyl ring significantly affect biological activity. The para-position was found to be optimal for maintaining activity against specific biological targets .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylphenyl-(3-furyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Structural Insights

- logP and Solubility: Furyl-containing compounds (e.g., 3-(3-furyl)acrylic acid) exhibit moderate hydrophobicity (logP ~1.38), suggesting balanced solubility for drug delivery . Methanol derivatives with electron-withdrawing groups (e.g., fluorine) may have higher logP than methoxy analogs.

- Stereochemical Considerations: highlights the importance of stereochemistry in hydroxy derivatives (compounds 13/14), where C-12 configuration significantly affects physical properties.

Biological Activity

3-Fluoro-6-methylphenyl-(3-furyl)methanol is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a furan moiety , which are known to influence its biological activity. The structural formula can be represented as:

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 3-Fluoro-6-methylphenyl-(3-furyl)methanol. In vitro assays demonstrated significant activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL for certain pathogens. Comparative studies indicated that the compound outperformed several known antibiotics, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating moderate potency. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, leading to cell cycle arrest in the G1 phase .

The biological activity of 3-Fluoro-6-methylphenyl-(3-furyl)methanol is believed to be mediated through several pathways:

- Enzyme Inhibition: The fluorine atom may enhance binding affinity to specific enzymes involved in metabolic processes.

- Reactive Oxygen Species (ROS) Generation: The compound promotes oxidative stress in target cells, contributing to its anticancer effects.

- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways associated with growth and survival .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in Table 1.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, 3-Fluoro-6-methylphenyl-(3-furyl)methanol was tested against Staphylococcus aureus. Results showed a significant reduction in bacterial load after treatment with the compound at concentrations as low as 5 µg/mL over 24 hours.

Case Study 2: Cancer Cell Line Analysis

In another study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased apoptosis rates, supporting its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.